molecular formula C12H13ClN2OS B12731986 N-(2,1-Benzisothiazol-3-yl)-4-chloro-N-methylbutanamide CAS No. 68268-00-8

N-(2,1-Benzisothiazol-3-yl)-4-chloro-N-methylbutanamide

Cat. No.: B12731986
CAS No.: 68268-00-8
M. Wt: 268.76 g/mol
InChI Key: AGJGKJUQUHGXAD-UHFFFAOYSA-N
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Description

N-(2,1-Benzisothiazol-3-yl)-4-chloro-N-methylbutanamide is a chemical compound characterized by its unique structure, which includes a benzisothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1-Benzisothiazol-3-yl)-4-chloro-N-methylbutanamide typically involves the reaction of 2,1-benzisothiazole derivatives with appropriate chlorinated butanamides under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to monitor the reaction conditions and the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,1-Benzisothiazol-3-yl)-4-chloro-N-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated site, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(2,1-Benzisothiazol-3-yl)-4-chloro-N-methylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,1-Benzisothiazol-3-yl)-4-chloro-N-methylbutanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,1-Benzisothiazol-3-yl)propanamide
  • N-(2,1-Benzisothiazol-3-yl)acetamide

Uniqueness

N-(2,1-Benzisothiazol-3-yl)-4-chloro-N-methylbutanamide is unique due to its chlorinated butanamide moiety, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

68268-00-8

Molecular Formula

C12H13ClN2OS

Molecular Weight

268.76 g/mol

IUPAC Name

N-(2,1-benzothiazol-3-yl)-4-chloro-N-methylbutanamide

InChI

InChI=1S/C12H13ClN2OS/c1-15(11(16)7-4-8-13)12-9-5-2-3-6-10(9)14-17-12/h2-3,5-6H,4,7-8H2,1H3

InChI Key

AGJGKJUQUHGXAD-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C2C=CC=CC2=NS1)C(=O)CCCCl

Origin of Product

United States

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